molecular formula C17H24N2OS B2723187 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one CAS No. 731776-64-0

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Cat. No.: B2723187
CAS No.: 731776-64-0
M. Wt: 304.45
InChI Key: NBYDYDSKQJTYOU-UHFFFAOYSA-N
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Description

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the quinazolinone core with thiourea or other sulfur-containing reagents under appropriate conditions.

    Attachment of the 7-Methyloctyl Chain: The 7-methyloctyl chain can be attached through alkylation reactions using suitable alkyl halides or sulfonates in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under specific conditions.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonates can be employed in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activities.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoquinazolin-4(3H)-one: Lacks the 7-methyloctyl chain, which may affect its biological activity and solubility.

    3-(7-methyloctyl)quinazolin-4(3H)-one:

Uniqueness

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto group and the 7-methyloctyl chain

Properties

IUPAC Name

3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYDYDSKQJTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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